

# Apinac (AKB-57): A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: **Apinac**

Cat. No.: **B1163289**

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## Introduction

**Apinac**, also known by its code name AKB-57, is a synthetic cannabinoid that has been identified in forensic samples.<sup>[1]</sup> As a research chemical, understanding its chemical properties, metabolic fate, and biological activity is crucial for the scientific and drug development communities. This technical guide provides a detailed overview of the current scientific knowledge regarding **Apinac** (AKB-57), including its chemical structure, metabolic pathways, and analytical methodologies.

## Chemical Structure and Properties

**Apinac** (AKB-57) is chemically identified as adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate.<sup>[2]</sup> It belongs to the indazole class of synthetic cannabinoids and is structurally related to other compounds of forensic interest. The key structural features include a pentyl-substituted indazole core linked via an ester to an adamantane moiety.

Property	Value	Reference
IUPAC Name	adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate	<a href="#">[2]</a>
Synonyms	AKB-57, APINAC	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>23</sub> H <sub>30</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	366.5 g/mol	<a href="#">[1]</a>
SMILES	CCCCCn1c2ccccc2c(c1)C(=O)OC13CC4CC(C1)CC(C4)C3	<a href="#">[1]</a>
InChI Key	KCCVWUAHDXNNQ-UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis

The synthesis of **Apinac** (AKB-57) involves the esterification of 1-pentyl-1H-indazole-3-carboxylic acid with 1-adamantanol. While a detailed, step-by-step protocol for the synthesis of **Apinac** is not readily available in the peer-reviewed literature, a general synthetic approach can be inferred from the synthesis of analogous compounds. The final esterification step would likely proceed via the reaction of 1-pentyl-1H-indazole-3-carbonyl chloride (prepared from the corresponding carboxylic acid) with 1-adamantanol in the presence of a non-nucleophilic base, or through a direct coupling of the carboxylic acid and the alcohol using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

## Metabolism

The metabolism of **Apinac** has been investigated in rat models, revealing that the primary metabolic pathway is ester hydrolysis. This cleavage of the ester bond results in the formation of 1-pentyl-1H-indazole-3-carboxylic acid and 1-adamantanol.[\[2\]](#) These primary metabolites can undergo further phase I and phase II metabolic transformations.

### Key Metabolic Reactions:

- Ester Hydrolysis: The most prominent metabolic reaction.[\[2\]](#)

- Hydroxylation: Occurs on both the pentyl chain and the adamantyl cage.[2]
- Carbonylation and Carboxylation: Further oxidation of hydroxylated metabolites.[2]
- Glucuronidation: Phase II conjugation of hydroxylated metabolites.[2]

Ten metabolites of **Apinac** have been identified in rat urine.[2] The major metabolites result from the hydrolysis of the ester linkage, followed by oxidation of the resulting carboxylic acid and alcohol.

## In Vivo Metabolism Experimental Protocol (Rat Model)

The following provides a general outline of an in vivo metabolism study based on published research for **Apinac**.[2]

- Animal Model: Male Wistar rats.
- Compound Administration: **Apinac** is dissolved in a suitable vehicle (e.g., a mixture of ethanol, Tween 80, and saline) and administered via intraperitoneal injection.
- Sample Collection: Urine and feces are collected at specified time intervals (e.g., 0-24h, 24-48h) using metabolic cages.
- Sample Preparation (Urine):
  - An aliquot of urine is diluted with buffer.
  - For the analysis of glucuronidated metabolites, the sample is incubated with  $\beta$ -glucuronidase at 37°C.
  - Metabolites are extracted using solid-phase extraction (SPE) with a suitable sorbent (e.g., C18).
  - The extract is evaporated to dryness and reconstituted in a mobile phase for LC-MS analysis.
- Instrumentation: High-resolution mass spectrometry (e.g., LC-QTOF-MS) is employed for the identification of metabolites.

## Analytical Methodology

The detection and quantification of **Apinac** and its metabolites in biological matrices are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for forensic and research applications.

## Hypothetical Validated LC-MS/MS Protocol for Apinac in Human Plasma

The following is a hypothetical, yet representative, protocol for the quantitative analysis of **Apinac** in human plasma, based on established methods for other synthetic cannabinoids.

### 1. Sample Preparation (Protein Precipitation):

- To 100  $\mu$ L of human plasma, add 200  $\mu$ L of ice-cold acetonitrile containing an appropriate internal standard (e.g., **Apinac**-d5).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000  $\times$  g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100  $\mu$ L of the initial mobile phase.

### 2. Liquid Chromatography Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8  $\mu$ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5  $\mu$ L.

### 3. Mass Spectrometry Conditions:

- Ionization: Electrospray ionization (ESI), positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Hypothetical MRM Transitions:

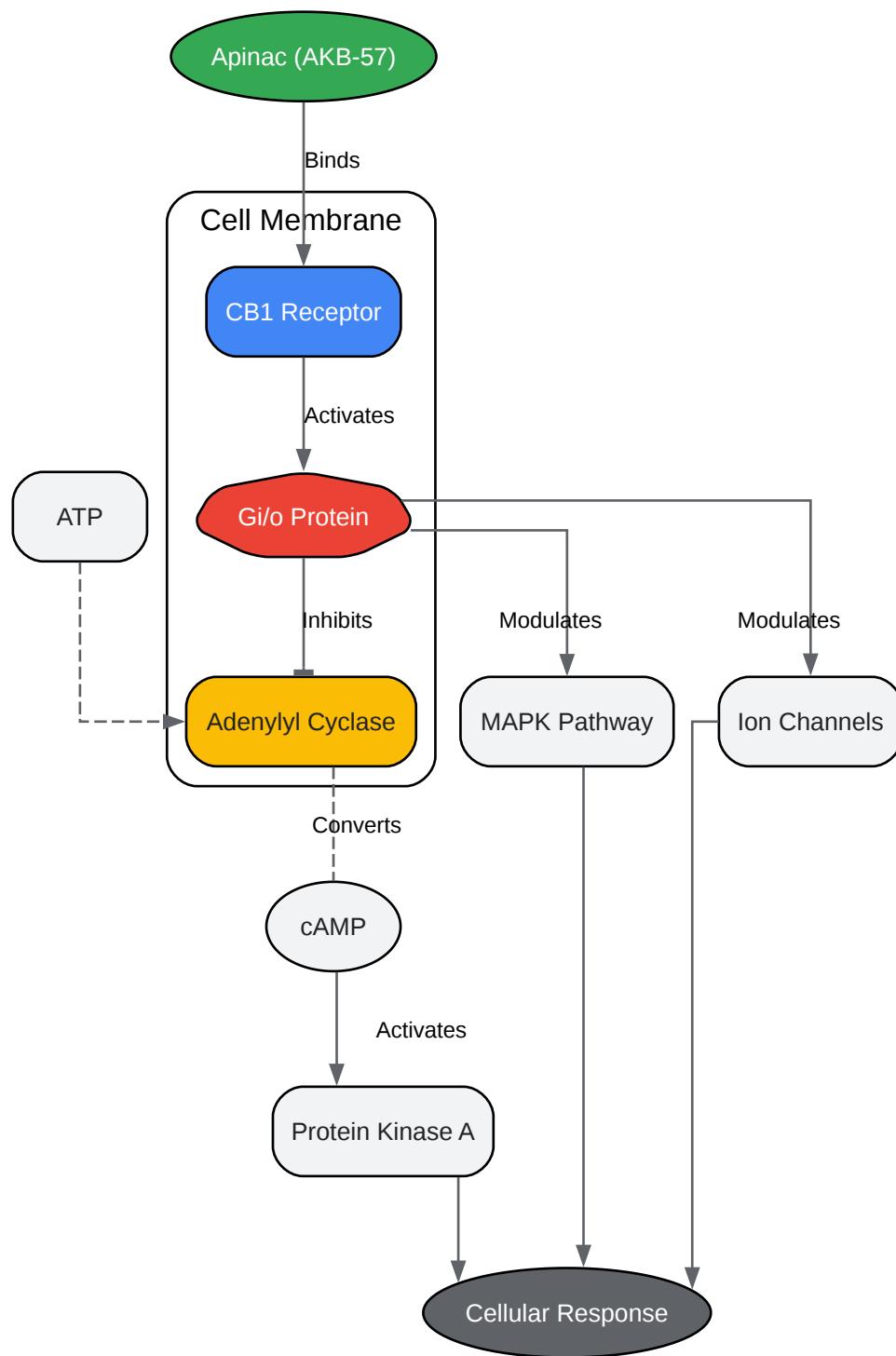
- **Apinac:** Q1: 367.2 m/z -> Q3: 173.1 m/z (quantifier), 215.2 m/z (qualifier).
- **Apinac-d5 (IS):** Q1: 372.2 m/z -> Q3: 173.1 m/z.
- Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Parameter	Recommended Value
Linearity	0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Intra- and Inter-day Precision	< 15% RSD
Accuracy	85 - 115%
Matrix Effect	< 15%
Recovery	> 80%

## Pharmacological Activity & Signaling Pathways

As a synthetic cannabinoid, **Apinac** is presumed to act as an agonist at the cannabinoid receptors, CB1 and CB2. However, to date, there is a lack of publicly available quantitative data on the binding affinity (Ki) and functional potency (EC50) of **Apinac** at these receptors. The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system.

Upon binding to the G-protein coupled cannabinoid receptors (GPCRs), **Apinac** is expected to initiate a downstream signaling cascade. For CB1 and CB2 receptors, agonist binding typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels and mitogen-activated protein kinase (MAPK) pathways.

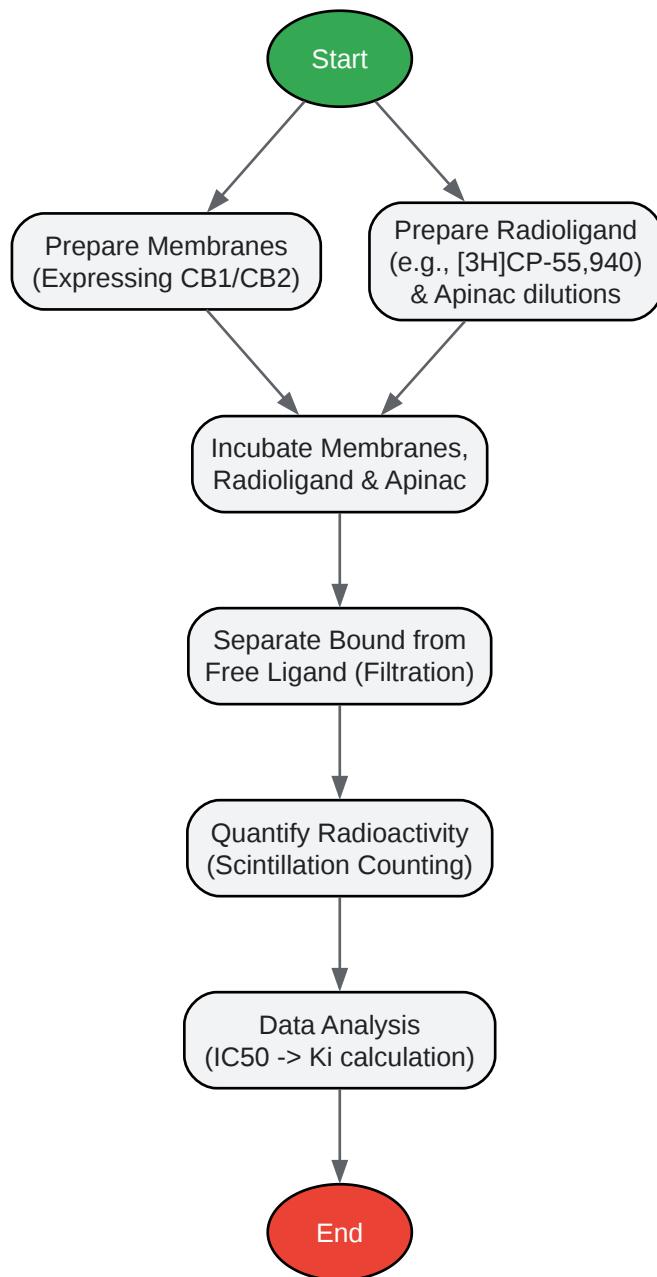


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Figure 1: Generalized Cannabinoid Receptor 1 (CB1) Signaling Pathway.

## Experimental Workflow for Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for a receptor. The following is a generalized workflow.



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Figure 2: Workflow for a Cannabinoid Receptor Binding Assay.

## Conclusion

**Apinac** (AKB-57) is a synthetic cannabinoid of forensic significance. Its chemical structure is well-defined, and its primary metabolic pathways in rats have been elucidated, with ester hydrolysis being the major route of biotransformation. While standardized analytical methods for its detection are based on LC-MS/MS, a specific, validated protocol for routine quantification is not widely published. Furthermore, there is a notable absence of quantitative pharmacological data, including receptor binding affinities and functional potencies, in the public domain. Further research is required to fully characterize the pharmacological and toxicological profile of **Apinac**.

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## References

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